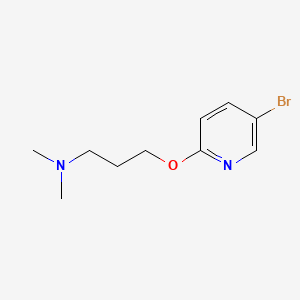

3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(5-bromopyridin-2-yl)oxy-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2O/c1-13(2)6-3-7-14-10-5-4-9(11)8-12-10/h4-5,8H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZCQLBVBUYBKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681376 | |

| Record name | 3-[(5-Bromopyridin-2-yl)oxy]-N,N-dimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248399-37-2 | |

| Record name | 3-[(5-Bromopyridin-2-yl)oxy]-N,N-dimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine

CAS Number: 1248399-37-2

For Research, Scientific, and Drug Development Professionals

Abstract

This document provides a technical overview of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine, a halogenated pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of published data on its biological activity, this guide focuses on its physicochemical properties, a detailed proposed synthetic protocol, and its potential application as a versatile chemical building block for drug discovery. Information is compiled from chemical supplier data and established principles of organic synthesis.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are compiled from various chemical suppliers.

| Property | Value | Source |

| CAS Number | 1248399-37-2 | ChemShuttle |

| Molecular Formula | C₁₀H₁₅BrN₂O | ChemShuttle |

| Molecular Weight | 259.147 g/mol | ChemShuttle |

| Purity | Typically ≥95% | ChemShuttle |

| SMILES | CN(C)CCCOC1=NC=C(Br)C=C1 | ChemShuttle |

| Storage Conditions | 2-8 °C | ChemShuttle |

Proposed Synthesis Protocol

Reaction Scheme:

5-Bromo-2-hydroxypyridine reacts with 3-chloro-N,N-dimethylpropan-1-amine in the presence of a base to yield the target compound.

Starting Materials:

-

3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (CAS: 5407-04-5) or the corresponding hydrobromide salt[6][7][8][9][10][11][12]

-

A suitable base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))

Detailed Experimental Protocol:

-

Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-Bromo-2-hydroxypyridine (1.0 equivalent).

-

Solvent Addition: Add a sufficient volume of anhydrous DMF to dissolve the starting material.

-

Deprotonation: Cool the mixture in an ice bath (0 °C). Add sodium hydride (NaH, 1.1 equivalents) portion-wise. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until gas evolution ceases, indicating the formation of the sodium alkoxide.

-

Nucleophilic Substitution: Add 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (1.1 equivalents) along with an additional equivalent of a non-nucleophilic base (like triethylamine) to neutralize the hydrochloride, or use the free base form if available.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir overnight. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., Ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the final product, this compound.

Caption: Proposed Williamson ether synthesis workflow.

Potential Applications in Drug Discovery

While this specific molecule lacks extensive biological characterization in public literature, its structural motifs are prevalent in pharmacologically active compounds. The 5-bromopyridin-2-yloxy moiety and the N,N-dimethylpropan-1-amine side chain suggest its utility as a scaffold or intermediate in synthesizing more complex molecules with potential therapeutic applications.

-

Scaffold for Kinase Inhibitors: The pyridine ring is a common core structure in many kinase inhibitors. The bromine atom at the 5-position serves as a convenient synthetic handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the exploration of the chemical space around the core.

-

GPCR Ligands: The dimethylaminopropyl side chain is a classic feature in many G-protein coupled receptor (GPCR) ligands, particularly in antihistamines and antipsychotics. This group often enhances water solubility and provides a key basic nitrogen atom for receptor interaction.[13]

-

Fragment-Based Drug Design (FBDD): This compound can be considered a valuable fragment for FBDD campaigns. Its two distinct parts, the heterocyclic aromatic ring and the flexible basic sidechain, can be used to probe different pockets of a biological target.

The diagram below illustrates the logical relationship of this compound as a building block towards more complex, potentially active pharmaceutical ingredients (APIs).

Caption: Role as a versatile intermediate in drug discovery.

Conclusion

This compound is a chemical intermediate with clear potential for use in medicinal chemistry and drug development. While direct biological data is scarce, its structure combines two pharmacologically relevant motifs. The proposed synthetic route is robust and relies on well-established chemical principles, making the compound readily accessible for research purposes. Its value lies in its role as a versatile building block for creating libraries of more complex molecules to be screened for a wide range of biological targets, including kinases and GPCRs. Further research into the biological activities of derivatives synthesized from this intermediate is warranted.

References

- 1. 5-Bromo-2-hydroxypyridine, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. calpaclab.com [calpaclab.com]

- 3. labproinc.com [labproinc.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 5-Bromo-2-hydroxypyridine | 13466-38-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Synthonix, Inc > 5845-30-7 | 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide [synthonix.com]

- 7. 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide | 5845-30-7 [sigmaaldrich.com]

- 8. 5845-30-7 Cas No. | 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide | Apollo [store.apolloscientific.co.uk]

- 9. 109-54-6|3-Chloro-N,N-dimethylpropan-1-amine|BLD Pharm [bldpharm.com]

- 10. echemi.com [echemi.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride [oakwoodchemical.com]

- 13. 3-Bromo-N,N-dimethylpropan-1-amine | 53929-74-1 | Benchchem [benchchem.com]

An In-Depth Technical Guide to 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine: Synthesis, Characterization, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine, a molecule of interest in medicinal chemistry and drug discovery. By dissecting its structural components, outlining a robust synthetic pathway, and exploring its potential pharmacological relevance, this document serves as a critical resource for researchers engaged in the development of novel therapeutics.

Core Molecular Attributes

This compound is a substituted pyridine derivative. Its chemical structure integrates a 5-bromopyridin-2-yloxy moiety with an N,N-dimethylpropan-1-amine side chain. Understanding the physicochemical properties of this compound is fundamental to its application in a research setting.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅BrN₂O | ChemShuttle |

| Molecular Weight | 259.147 g/mol | ChemShuttle |

| CAS Number | 1248399-37-2 | ChemShuttle |

| SMILES | CN(C)CCCOC1=NC=C(Br)C=C1 | ChemShuttle |

Strategic Synthesis Pathway: The Williamson Ether Synthesis

While a specific, peer-reviewed synthesis protocol for this compound is not prominently available, its structure strongly suggests a convergent synthesis strategy employing the classical Williamson ether synthesis. This method is a reliable and widely used approach for the formation of ethers from an alkoxide and an alkyl halide.[1][2][3] The proposed synthesis involves two key starting materials: 5-bromo-2-hydroxypyridine and 3-chloro-N,N-dimethylpropan-1-amine.

Retrosynthetic Analysis

The ether linkage is the logical point for disconnection. This retrosynthetic approach identifies 5-bromo-2-hydroxypyridine as the nucleophilic precursor (after deprotonation) and 3-chloro-N,N-dimethylpropan-1-amine as the electrophilic partner.

References

A Technical Guide to 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine is a substituted pyridine derivative. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyridine ring and the potential for the molecule to interact with biological targets. The structure, featuring a bromopyridine core linked via an ether to a dimethylaminopropane side-chain, presents multiple points for further chemical modification, making it a valuable building block for the synthesis of more complex molecules. This document provides a comprehensive overview of its chemical structure, a plausible synthetic route, standard characterization protocols, and a proposed workflow for its investigation as a novel chemical entity.

Chemical Identity and Physicochemical Properties

The fundamental identifiers and known properties of this compound are summarized below. Data is sourced from commercial supplier information, as detailed characterization is not widely available in peer-reviewed literature.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 1248399-37-2 | [1][2] |

| Molecular Formula | C₁₀H₁₅BrN₂O | [1] |

| Molecular Weight | 259.15 g/mol | [1] |

| SMILES | CN(C)CCCOC1=NC=C(Br)C=C1 |[1] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Purity | ≥95% (Commercially available) | [1] |

| Physical State | Not specified (Assumed liquid or low-melting solid) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

| Storage Conditions | 2-8 °C |[1] |

Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis involves the Sₙ2 reaction between the alkoxide of 5-bromo-2-hydroxypyridine and an alkyl halide, such as 3-chloro-N,N-dimethylpropan-1-amine. The hydroxypyridine is deprotonated with a suitable base (e.g., sodium hydride) to form the nucleophilic pyridinoxide, which then displaces the chloride from the side-chain precursor.

Experimental Protocol: Proposed Synthesis

This protocol is adapted from a general procedure for Williamson etherification with hydroxypyridines.[6]

-

Preparation: To an oven-dried, three-neck round-bottomed flask under an inert atmosphere (e.g., Argon), add 5-bromo-2-hydroxypyridine (1.0 eq).

-

Solvation: Add anhydrous dimethylformamide (DMF) to the flask via syringe to dissolve the starting material (approx. 0.2 M concentration).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Nucleophilic Substitution: Add 3-chloro-N,N-dimethylpropan-1-amine (1.05 eq) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature and cautiously quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Experimental Protocols: Characterization

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure.

-

Methodology:

-

Dissolve approximately 5-10 mg of the purified product in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR signals: Resonances corresponding to the protons on the pyridine ring, the methylene groups of the propyl chain (-OCH₂-, -CH₂-, -CH₂N-), and the methyl groups of the dimethylamino moiety.

-

Expected ¹³C NMR signals: Resonances for the distinct carbon atoms in the pyridine ring and the aliphatic side chain.

-

Protocol 2: Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight.

-

Methodology:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode.

-

Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 260.05, showing the characteristic isotopic pattern for a molecule containing one bromine atom.

-

Protocol 3: High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound.

-

Methodology:

-

Develop a reverse-phase HPLC method. A C18 column is typically suitable.

-

Use a mobile phase gradient, for example, of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid).[7]

-

Prepare a sample solution of known concentration (e.g., 1 mg/mL).

-

Inject a small volume (e.g., 5-10 µL) onto the column.

-

Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 254 nm).

-

Purity Calculation: Determine the purity by calculating the area percentage of the main product peak relative to the total area of all observed peaks.

-

Potential Applications and Research Workflow

Given its structure, this compound serves as a potential intermediate in drug discovery. The tertiary amine is a common feature in many centrally active agents, and the bromopyridine moiety is a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity. A logical workflow for investigating the biological potential of this or similar novel compounds is outlined below.

This workflow represents a typical path in early-stage drug discovery.[8][9] It begins with the synthesis and confirmation of the molecule's identity and purity, followed by broad screening to identify any biological activity.[9] Positive "hits" are then confirmed and studied in more detail to understand their potency, selectivity, and mechanism before advancing to lead optimization and more complex biological testing.[10][11]

Conclusion

This compound is a well-defined chemical entity with potential as a synthetic intermediate. While comprehensive experimental data is scarce in public literature, its synthesis can be reliably achieved through established methods like the Williamson ether synthesis. The provided protocols for synthesis and characterization serve as a robust starting point for researchers. The true value of this compound lies in its potential as a scaffold for developing novel molecules with tailored properties for applications in pharmacology and materials science, warranting further investigation through structured research workflows.

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. 3-(5-Bromopyridin-2-yloxy)-N,N-dimethylpropan-1-amine | 1248399-37-2 [chemicalbook.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. N,N-Dimethylpropylamine | SIELC Technologies [sielc.com]

- 8. lifesciences.danaher.com [lifesciences.danaher.com]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. agilent.com [agilent.com]

- 11. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine, a substituted bromopyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous structures and established chemical principles to propose a robust synthetic route, predict its physicochemical characteristics, and discuss its potential pharmacological relevance. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and exploration of novel pyridine-based compounds for therapeutic applications.

Introduction

This compound belongs to the class of 2-alkoxypyridine derivatives, a scaffold that has garnered significant attention in pharmaceutical research due to its prevalence in a wide range of biologically active molecules. The presence of a bromine atom on the pyridine ring offers a versatile handle for further chemical modifications through cross-coupling reactions, while the dimethylaminopropoxy side chain can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide will delve into the core chemical aspects of this molecule, providing a theoretical and practical framework for its synthesis and handling.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1248399-37-2 | [1][2] |

| Molecular Formula | C₁₀H₁₅BrN₂O | [1] |

| Molecular Weight | 259.15 g/mol | [1] |

| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid | Inferred from similar compounds |

| Boiling Point | Not experimentally determined; predicted to be >200 °C at atmospheric pressure | Inferred from similar compounds |

| Melting Point | Not experimentally determined | - |

| Solubility | Predicted to be soluble in organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water. | Inferred from structural features |

| pKa (of the tertiary amine) | Estimated to be in the range of 8.5 - 9.5 | Inferred from similar aliphatic amines |

| SMILES | CN(C)CCCOC1=NC=C(Br)C=C1 | [1] |

Synthesis and Mechanism

The most logical and established method for the synthesis of this compound is the Williamson ether synthesis.[3][4][5] This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the alkoxide of 3-(dimethylamino)propan-1-ol would react with a suitable 5-bromo-2-halopyridine.

Proposed Synthetic Pathway

The proposed two-step synthesis starts from commercially available 5-bromo-2-hydroxypyridine and 3-(dimethylamino)propyl chloride.

Step 1: Deprotonation of 5-Bromo-2-hydroxypyridine

The initial step involves the deprotonation of 5-bromo-2-hydroxypyridine using a strong base to form the corresponding alkoxide. Sodium hydride (NaH) is a suitable base for this purpose as it irreversibly deprotonates the alcohol, driving the reaction forward.[5] The reaction is typically carried out in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the solubility of the reactants.[6]

Step 2: Williamson Ether Synthesis

The in-situ generated pyridinolate anion then acts as a nucleophile, attacking the electrophilic carbon of 3-(dimethylamino)propyl chloride in an SN2 reaction to form the desired ether linkage.[3][4] The reaction temperature is typically maintained between 50-100 °C to ensure a reasonable reaction rate.[4]

Experimental Workflow

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocol (Proposed)

Materials:

-

5-Bromo-2-hydroxypyridine

-

Sodium hydride (60% dispersion in mineral oil)

-

3-(Dimethylamino)propyl chloride hydrochloride

-

N,N-Dimethylformamide (DMF), anhydrous

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Free Amine: Dissolve 3-(dimethylamino)propyl chloride hydrochloride in water and basify with a concentrated solution of NaOH to a pH > 12. Extract the free amine with diethyl ether (3x), dry the combined organic layers over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to obtain the free base as an oil. Caution: The free amine is volatile and should be handled in a well-ventilated fume hood.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-bromo-2-hydroxypyridine (1.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material.

-

Base Addition: Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C. Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

-

Nucleophilic Substitution: Add the previously prepared 3-(dimethylamino)propyl chloride (1.2 eq) dropwise to the reaction mixture.

-

Reaction Progression: Heat the reaction mixture to 80 °C and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature and quench by the slow addition of water. Extract the product with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexane with triethylamine) to afford the pure this compound.

Reactivity and Potential Applications

The chemical structure of this compound suggests several avenues for further chemical modification and potential biological applications.

Chemical Reactivity

The bromine atom at the 5-position of the pyridine ring is susceptible to various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Caption: Potential cross-coupling reactions.

Potential Pharmacological Applications

The 2-alkoxypyridine motif is present in numerous pharmacologically active compounds.[7][8] The tertiary amine in the side chain of the title compound is a common feature in many centrally acting drugs and can also influence solubility and receptor binding. Based on the structural similarity to known bioactive molecules, this compound and its derivatives could be investigated for a variety of therapeutic targets, including:

-

Antihistaminic activity: Many H1-antihistamines feature a similar dimethylaminoethoxy or propoxy moiety.

-

Anticonvulsant activity: Substituted pyridines have shown promise as anticonvulsant agents.[8]

-

Antimicrobial and Anticancer activity: Pyridine derivatives are known to exhibit a broad spectrum of antimicrobial and anticancer properties.[9]

Analytical Characterization (Predicted)

Due to the absence of published experimental spectra, the following are predictions based on the compound's structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the methylene groups of the propoxy chain, and the methyl groups of the dimethylamino moiety.

-

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR, showing distinct signals for each unique carbon atom in the molecule.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic isotopic pattern (M+ and M+2 in a roughly 1:1 ratio) due to the presence of the bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic C-O-C stretching vibrations for the ether linkage, C-N stretching for the amine, and aromatic C-H and C=C/C=N stretching frequencies for the pyridine ring.

Safety and Handling

Specific toxicological data for this compound is not available. However, based on the data for related bromopyridine compounds, it should be handled with care.[10][11][12]

-

General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.[10][12] The toxicological properties have not been fully investigated.[13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12] Work in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fume, gas, mist, vapors, or spray.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

Conclusion

This compound is a compound with significant potential for further investigation in the field of medicinal chemistry. This guide has provided a comprehensive overview of its predicted properties and a detailed, practical protocol for its synthesis via the Williamson ether synthesis. The versatile reactivity of the bromopyridine core opens up a wide array of possibilities for the creation of novel derivatives for pharmacological screening. Researchers are encouraged to use this guide as a starting point for their investigations, while always adhering to strict safety protocols when handling this and related compounds.

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. 3-(5-Bromopyridin-2-yloxy)-N,N-dimethylpropan-1-amine | 1248399-37-2 [chemicalbook.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Williamson_ether_synthesis [chemeurope.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aksci.com [aksci.com]

- 11. Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a technical overview of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine, including its chemical identity and a discussion of its potential synthesis and biological relevance based on related compounds.

Chemical Identity and Properties

SMILES Notation: The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is: CN(C)CCCOC1=NC=C(Br)C=C1

Physicochemical Data: A summary of the available quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1248399-37-2 | [1] |

| Molecular Formula | C10H15BrN2O | |

| Molecular Weight | 259.147 g/mol | |

| Purity | ≥95% (as offered by commercial suppliers) | |

| Storage | 2-8 °C |

Experimental Data and Protocols

A comprehensive search of scientific databases and literature reveals a lack of published experimental studies specifically focused on this compound. Consequently, there are no detailed experimental protocols, quantitative biological data, or established signaling pathways directly associated with this molecule to report at this time. The information presented in the subsequent sections is therefore based on established chemical principles and data from structurally related compounds.

Hypothetical Synthesis Protocol

The synthesis of this compound can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction. This common method for forming aryl ethers involves the reaction of a halopyridine with an alcohol. In this case, 5-bromo-2-halopyridine (e.g., 2,5-dibromopyridine or 5-bromo-2-chloropyridine) would serve as the electrophile and 3-(dimethylamino)propan-1-ol as the nucleophile. The reaction is typically facilitated by a strong base to deprotonate the alcohol, forming a more potent alkoxide nucleophile.

General Experimental Workflow:

-

Reactant Preparation: To a solution of 3-(dimethylamino)propan-1-ol in an anhydrous polar aprotic solvent (e.g., DMF or DMSO), a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C to form the corresponding sodium alkoxide.

-

Nucleophilic Substitution: A solution of 5-bromo-2-halopyridine in the same solvent is then added dropwise to the alkoxide solution.

-

Reaction Progression: The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) and monitored by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of the starting materials.

-

Workup and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is purified using column chromatography to yield the final compound.

Below is a diagram illustrating this hypothetical experimental workflow.

Caption: Hypothetical workflow for the synthesis of the target compound.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been characterized. However, the pyridine scaffold is a common motif in many biologically active compounds and FDA-approved drugs, known for a wide range of activities including antimicrobial, antiviral, and antiproliferative effects.[2][] The presence of a bromine atom can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Bromo-substituted heterocyclic compounds have shown diverse biological activities, including antiviral and antiproliferative effects in various studies.[4]

Given the structural features, it is plausible that this compound could interact with various biological targets, such as kinases, G-protein coupled receptors (GPCRs), or ion channels, which are common targets for pyridine-containing molecules. A hypothetical signaling pathway is presented below to illustrate a potential mechanism of action for a molecule of this class, where it might act as an inhibitor of a cellular signaling cascade. This diagram is purely illustrative and not based on experimental data for the title compound.

Caption: Hypothetical signaling pathway showing potential inhibition.

References

Discovery and Synthesis of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and potential biological significance of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine and its analogs. While specific public data on the named compound is limited, this document consolidates information on structurally related molecules to provide a comprehensive overview of its chemical context. The pyridine scaffold is a well-established pharmacophore in medicinal chemistry, known to impart favorable properties to drug candidates.[1] This guide presents a plausible synthetic route, discusses potential structure-activity relationships (SAR), and explores conceivable therapeutic applications based on the analysis of analogous compounds. All quantitative data from related studies are summarized in structured tables, and detailed experimental protocols for key synthetic steps are provided.

Introduction

The pyridine ring is a fundamental heterocyclic motif present in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its ability to engage in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it a privileged scaffold in drug discovery. The subject of this guide, this compound, combines this key heterocycle with an ether-linked dimethylaminopropane sidechain, a common feature in compounds targeting the central nervous system (CNS) and other biological systems. The bromine atom at the 5-position of the pyridine ring offers a valuable handle for further chemical modification, allowing for the exploration of structure-activity relationships. While the specific discovery of this compound is not detailed in publicly available literature, its structural components suggest potential applications in areas such as neurodegenerative diseases, oncology, or inflammatory disorders, where related pyridine derivatives have shown activity.

Synthetic Pathways

The synthesis of this compound and its analogs can be approached through several established synthetic methodologies. A plausible and efficient route involves the nucleophilic aromatic substitution (SNA_r_) reaction between a suitably activated 2-halopyridine and an amino alcohol, followed by functional group manipulations.

General Synthetic Scheme

A likely synthetic pathway commences with the readily available 2-amino-5-bromopyridine. This starting material can be converted to 2,5-dibromopyridine, which then undergoes a nucleophilic substitution with 3-(dimethylamino)propan-1-ol.

Detailed Experimental Protocols

Step 1: Synthesis of 2,5-Dibromopyridine from 2-Amino-5-bromopyridine

-

Materials: 2-Amino-5-bromopyridine, Sodium nitrite (NaNO₂), Hydrobromic acid (HBr, 48%), Dichloromethane (CH₂Cl₂), Sodium bicarbonate (NaHCO₃), Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

To a stirred solution of 2-amino-5-bromopyridine (1.0 eq) in 48% hydrobromic acid at 0 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

-

The aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 2,5-dibromopyridine. The crude product can be purified by column chromatography on silica gel.

-

Step 2: Synthesis of this compound

-

Materials: 2,5-Dibromopyridine, 3-(Dimethylamino)propan-1-ol, Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, a solution of 3-(dimethylamino)propan-1-ol (1.1 eq) in anhydrous THF is added dropwise.

-

The mixture is stirred at 0 °C for 30 minutes, then a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous THF is added.

-

The reaction mixture is allowed to warm to room temperature and then heated to reflux for 12-18 hours, monitoring the reaction progress by TLC.

-

Upon completion, the reaction is carefully quenched by the dropwise addition of water at 0 °C.

-

The mixture is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

-

Structure-Activity Relationship (SAR) and Biological Potential

While specific biological data for the title compound is not publicly available, analysis of structurally similar compounds allows for the inference of potential biological targets and structure-activity relationships. The 2-alkoxy-5-substituted pyridine motif is present in a number of biologically active molecules.

Potential Biological Targets

The structural features of this compound suggest potential interactions with several classes of biological targets:

-

G-Protein Coupled Receptors (GPCRs): The dimethylaminopropane moiety is a common feature in ligands for various GPCRs, including serotonin and dopamine receptors.

-

Ion Channels: Pyridine derivatives have been shown to modulate the activity of various ion channels.

-

Kinases: The pyridine scaffold can serve as a hinge-binding motif in kinase inhibitors.

Quantitative Data from Analogous Compounds

To provide a quantitative context, the following table summarizes the biological activity of structurally related 2-alkoxy-pyridine derivatives from publicly available studies. It is important to note that this data is for analogous compounds and may not be directly representative of the activity of this compound.

| Compound ID | R¹ | R² | Target | Activity (IC₅₀/Kᵢ, nM) | Reference |

| Analog A | H | -CH₂-pyrrolidine | α4β2 nAChR | 0.15 (Kᵢ) | [3] |

| Analog B | Phenyl | -CH₂-pyrrolidine | α4β2 nAChR | 0.055 (Kᵢ) | [3] |

| Analog C | H | -CH(OH)CH₂N(CH₃)₂ | β-adrenergic receptor | Antagonist Activity | [4] |

| Analog D | H | -CH(OH)CH₂N(C₂H₅)₂ | Anticonvulsant | Active at 150 mg/kg | [4] |

Table 1: Biological Activity of Representative Pyridine Ether Analogs

Conclusion

While the specific discovery and biological profile of this compound are not extensively documented in public literature, its chemical structure, composed of a functionalized pyridine core and a flexible aminoalkyl side chain, places it within a class of compounds with significant therapeutic potential. The synthetic route outlined in this guide provides a practical approach for its preparation and for the generation of a library of analogs for further investigation. The bromine substituent serves as a key functional group for diversification, enabling detailed exploration of structure-activity relationships. Future research into this and related series of compounds could uncover novel modulators of key biological pathways, potentially leading to the development of new therapeutic agents for a range of diseases.

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological activities of 2-(3'-substituted-2'-hydroxypropylamino)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine: Current Knowledge and Data Gaps

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a summary of the currently available physical and chemical characteristics of the compound 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine. It is intended to serve as a foundational resource, while also highlighting significant gaps in the existing scientific literature that may guide future research endeavors.

Chemical Identity and Basic Properties

This compound is a substituted pyridine derivative. Its fundamental chemical identifiers and properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1248399-37-2 | [1] |

| Molecular Formula | C₁₀H₁₅BrN₂O | [1] |

| Molecular Weight | 259.147 g/mol | [1] |

| Canonical SMILES | CN(C)CCCOC1=NC=C(Br)C=C1 | [1] |

Tabulated Physical and Chemical Data

A comprehensive search of scientific databases and chemical supplier information did not yield experimentally determined quantitative data for several key physical and chemical properties of this compound. The following table summarizes the available information and explicitly notes the absence of data for critical parameters.

| Property | Value | Experimental Protocol |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| pKa | Data not available | N/A |

| Purity | Typically offered at ≥95% by commercial suppliers | N/A |

| Storage | Recommended storage at 2-8 °C | N/A |

Note to Researchers: The absence of empirical data for properties such as melting point, boiling point, and solubility presents an immediate area for experimental investigation. Standard analytical techniques such as differential scanning calorimetry (DSC) for melting point determination and shake-flask methods for solubility assessment would be appropriate.

Synthesis and Experimental Protocols

Hypothetical Synthesis Workflow:

Caption: Hypothetical Williamson ether synthesis for the target compound.

Proposed Experimental Protocol (General Outline):

-

Deprotonation: To a solution of 5-bromo-2-hydroxypyridine in a suitable aprotic solvent (e.g., dimethylformamide or tetrahydrofuran), a strong base such as sodium hydride or a milder base like potassium carbonate is added to deprotonate the hydroxyl group, forming the corresponding alkoxide.

-

Nucleophilic Substitution: 3-(Dimethylamino)-1-chloropropane or a similar derivative with a good leaving group is then added to the reaction mixture. The pyridinolate anion acts as a nucleophile, displacing the leaving group on the propanamine derivative to form the desired ether linkage.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product would then be purified using standard techniques such as column chromatography on silica gel to yield the final, pure compound.

Analytical Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical methods, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Biological Activity and Signaling Pathways

A critical gap in the current knowledge of this compound is the complete absence of data regarding its biological activity. There are no published studies, patents, or reports detailing its mechanism of action, potential therapeutic targets, or any associated signaling pathways.

Logical Workflow for Investigating Biological Activity:

References

comprehensive literature review of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine

Disclaimer: As of the current date, publicly accessible scientific literature and databases lack specific experimental data regarding the synthesis, pharmacological properties, and biological activity of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine. The following guide is constructed based on available information for structurally analogous compounds and provides a hypothetical framework for its potential investigation and application.

Introduction

This compound is a heterocyclic organic compound. Its structure, featuring a bromopyridine ring linked to a dimethylaminopropane moiety via an ether linkage, suggests potential applications in medicinal chemistry. The presence of the bromopyridine core is common in compounds targeting various biological pathways, and the tertiary amine side chain can influence physicochemical properties such as solubility and receptor binding. This document aims to provide a comprehensive overview of the known properties of this compound and a hypothetical framework for its further scientific exploration.

Physicochemical Properties

Based on information from chemical suppliers, the fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1248399-37-2 | [1][2] |

| Molecular Formula | C10H15BrN2O | |

| Molecular Weight | 259.147 g/mol | |

| Purity | Typically ≥95% | [1] |

| SMILES | CN(C)CCCOC1=NC=C(Br)C=C1 | |

| Storage | 2-8 °C |

Hypothetical Synthesis and Experimental Protocols

While a specific synthesis protocol for this compound is not detailed in the available literature, a plausible synthetic route can be proposed based on established chemical reactions for analogous compounds. A common method for synthesizing similar aryl ethers is the Williamson ether synthesis.

Hypothetical Synthesis Workflow:

Caption: Hypothetical Williamson ether synthesis workflow.

Detailed Hypothetical Protocol:

-

Preparation: To a solution of 3-(dimethylamino)propan-1-ol in a suitable anhydrous aprotic solvent such as dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred at this temperature for a predetermined time to allow for the formation of the alkoxide.

-

Reaction: 2,5-Dibromopyridine is then added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for several hours, or heated depending on the reactivity of the substrates.

-

Quenching and Extraction: Upon completion (monitored by thin-layer chromatography), the reaction is carefully quenched with water. The aqueous layer is then extracted multiple times with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the pure this compound.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been reported. However, the bromopyridine moiety is present in various pharmacologically active molecules. For instance, compounds with similar structures have been investigated for their potential to interact with neurotransmitter systems.[3] The investigation of this compound could follow a standard drug discovery workflow.

Hypothetical Drug Discovery and Evaluation Workflow:

Caption: Hypothetical drug discovery and evaluation workflow.

Given the structural motifs, a potential area of investigation could be its activity on G-protein coupled receptors (GPCRs) or ion channels, which are common targets for compounds containing a pyridine ring and a tertiary amine.

Hypothetical Signaling Pathway Interaction:

Caption: Hypothetical GPCR signaling pathway interaction.

Conclusion and Future Directions

This compound is a chemical entity with potential for further investigation in the field of drug discovery. While there is a notable absence of published data on its synthesis and biological activity, this document provides a foundational guide for researchers. Future work should focus on developing a reliable synthetic route, followed by a comprehensive screening program to elucidate its pharmacological profile. Structure-activity relationship (SAR) studies, by synthesizing and testing analogs, would also be a critical next step in understanding the therapeutic potential of this and related compounds.

References

An In-depth Technical Guide to the Initial Synthesis of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a primary and efficient synthetic pathway for 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine, a compound of interest in medicinal chemistry and drug discovery. The synthesis is predicated on the well-established Williamson ether synthesis, a robust and versatile method for forming ether linkages. This document provides a detailed experimental protocol, a summary of quantitative data based on analogous reactions, and a visual representation of the synthetic workflow.

Core Synthesis Pathway: Williamson Ether Synthesis

The principal route for the synthesis of this compound involves the nucleophilic substitution reaction between the alkoxide of 5-bromopyridin-2-ol and a suitable 3-halopropylamine derivative, such as 3-chloro-N,N-dimethylpropan-1-amine.[1][2][3] This reaction proceeds via an S\textsubscript{N}2 mechanism, where the deprotonated hydroxyl group of the pyridinol acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[3][4]

The key steps in this synthesis are:

-

Deprotonation: A suitable base is used to deprotonate the hydroxyl group of 5-bromopyridin-2-ol to form the more nucleophilic pyridin-2-olate anion.

-

Nucleophilic Attack: The resulting anion attacks the primary carbon of 3-halo-N,N-dimethylpropan-1-amine, forming the C-O ether bond.

Quantitative Data Summary

The following table summarizes the key reactants and typical reaction conditions for the synthesis of this compound. These values are representative of typical Williamson ether syntheses involving pyridinols and are provided for guidance.[5][6][7]

| Parameter | Value |

| Reactants | |

| 5-Bromopyridin-2-ol | 1.0 eq |

| 3-Chloro-N,N-dimethylpropan-1-amine | 1.1 - 1.5 eq |

| Base (e.g., NaH, K₂CO₃, NaOH) | 1.2 - 2.0 eq |

| Reaction Conditions | |

| Solvent | Anhydrous DMF, Acetonitrile, or THF |

| Reaction Temperature | 25 °C to 80 °C (rt to reflux) |

| Reaction Time | 4 - 24 hours |

| Product | |

| Typical Yield | 60 - 85% |

| Purity (after chromatography) | >95% |

Experimental Protocol

This section provides a detailed, representative experimental protocol for the synthesis of this compound.

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (1.1 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with a 60% dispersion of sodium hydride (1.2 eq) in mineral oil, which is then washed with anhydrous hexanes to remove the oil, and the hexanes are carefully decanted. Anhydrous DMF is added to the flask to create a slurry.

-

Formation of the Alkoxide: 5-Bromopyridin-2-ol (1.0 eq) is dissolved in a minimal amount of anhydrous DMF and added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The mixture is allowed to warm to room temperature and stirred for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium salt.

-

Addition of the Alkyl Halide: 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (1.1 eq) is neutralized with a suitable base (e.g., triethylamine) and extracted into an organic solvent, which is then dried and concentrated. The free amine is dissolved in anhydrous DMF and added dropwise to the reaction mixture.

-

Reaction: The reaction mixture is heated to 60-80 °C and stirred for 4-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully quenched by the slow addition of water. The mixture is then diluted with ethyl acetate. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product is purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent to afford this compound as a pure compound.

Synthesis Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis of this compound.

References

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. Williamson Synthesis [organic-chemistry.org]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. gold-chemistry.org [gold-chemistry.org]

- 6. community.wvu.edu [community.wvu.edu]

- 7. scholarship.richmond.edu [scholarship.richmond.edu]

- 8. 2-Hydroxy-5-bromopyridine | 13466-38-1 [chemicalbook.com]

- 9. medchemexpress.com [medchemexpress.com]

Structural Characterization of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural characterization of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine. Due to the limited availability of specific experimental data in peer-reviewed literature for this exact molecule, this document outlines a putative synthesis pathway and established analytical methodologies for its full structural elucidation. The guide details generalized experimental protocols for spectroscopic and crystallographic analyses and presents predicted data to serve as a reference for researchers working with this and structurally related compounds.

Introduction

This compound is a halogenated pyridyloxyalkanamine. Compounds within this class are of interest in medicinal chemistry and drug discovery due to their potential as intermediates in the synthesis of more complex biologically active molecules. The presence of a brominated pyridine ring offers a site for further functionalization, while the tertiary amine moiety can influence pharmacokinetic properties. A thorough structural characterization is paramount for confirming the identity, purity, and three-dimensional arrangement of the molecule, which are critical aspects for its application in research and development.

Molecular and Physicochemical Properties

A summary of the basic molecular and physicochemical properties of this compound is provided in the table below. These values are calculated based on its chemical structure.

| Property | Value | Source |

| CAS Number | 1248399-37-2 | [1] |

| Molecular Formula | C10H15BrN2O | [1] |

| Molecular Weight | 259.15 g/mol | [1] |

| SMILES | CN(C)CCCOC1=NC=C(Br)C=C1 | [1] |

Synthesis Pathway

A plausible synthetic route to this compound involves a nucleophilic aromatic substitution reaction. The synthesis would likely start from 2,5-dibromopyridine and 3-(dimethylamino)-1-propanol.

Caption: Proposed synthesis workflow.

Structural Characterization Methods

A comprehensive structural characterization of this compound would involve a combination of spectroscopic and crystallographic techniques to confirm its covalent structure and three-dimensional arrangement.

Caption: Characterization workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | d | 1H | Pyridine H-6 |

| ~7.6 | dd | 1H | Pyridine H-4 |

| ~6.7 | d | 1H | Pyridine H-3 |

| ~4.3 | t | 2H | O-CH₂ |

| ~2.5 | t | 2H | N-CH₂ |

| ~2.2 | s | 6H | N(CH₃)₂ |

| ~1.9 | p | 2H | O-CH₂-CH₂ |

Predicted ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment |

| ~163 | Pyridine C-2 |

| ~148 | Pyridine C-6 |

| ~141 | Pyridine C-4 |

| ~112 | Pyridine C-3 |

| ~108 | Pyridine C-5 |

| ~65 | O-CH₂ |

| ~56 | N-CH₂ |

| ~45 | N(CH₃)₂ |

| ~27 | O-CH₂-CH₂ |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy [2][3][4]

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2]

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain a proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary compared to ¹H NMR. The spectral width should encompass the expected range for carbon signals (typically 0-200 ppm).

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Mass Spectrum Data (Electron Ionization - EI):

| m/z | Interpretation |

| 258/260 | Molecular ion peak ([M]⁺) showing the characteristic isotopic pattern of bromine. |

| 58 | Fragment corresponding to [CH₂=N(CH₃)₂]⁺, a common fragment from the dimethylaminopropyl chain. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS) [5][6][7][8]

-

Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).[6][7]

-

Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.[5][7][8]

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: Detect the separated ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Single-Crystal X-ray Diffraction

Should a suitable single crystal of the compound be obtained, X-ray diffraction would provide unambiguous proof of its structure, including bond lengths, bond angles, and conformation in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction [9][10][11][12][13]

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions) by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.[11]

-

Crystal Mounting: Carefully mount a high-quality, defect-free crystal on a goniometer head.[10]

-

Data Collection: Place the crystal in a monochromatic X-ray beam and rotate it while collecting the diffraction pattern using an area detector. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.[13]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and displacement parameters.[11]

Conclusion

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. chem.latech.edu [chem.latech.edu]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. books.rsc.org [books.rsc.org]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Electron ionization - Wikipedia [en.wikipedia.org]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthesis protocol for 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine, a key intermediate in pharmaceutical research. The synthesis is based on a modified Williamson ether synthesis, a robust and widely used method for the preparation of ethers. This protocol includes a step-by-step experimental procedure, a summary of required reagents and their properties, and predicted characterization data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) to aid in product verification. Visual diagrams for the reaction scheme and experimental workflow are provided to ensure clarity and reproducibility.

Introduction

This compound is a substituted pyridyl ether derivative. The pyridine moiety is a common scaffold in medicinal chemistry, and the presence of a bromine atom allows for further functionalization through various cross-coupling reactions. The dimethylaminopropoxy side chain can influence the compound's pharmacokinetic properties, such as solubility and basicity. This application note details a reliable laboratory-scale synthesis of this compound.

Reaction Scheme

The synthesis proceeds via a Williamson ether synthesis, where the sodium salt of 5-bromo-2-hydroxypyridine, generated in situ, acts as a nucleophile to displace the chloride from 3-chloro-N,N-dimethylpropan-1-amine.

Caption: Reaction scheme for the synthesis of the target compound.

Quantitative Data

Table 1: Properties of Reactants and Product

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State |

| 5-Bromo-2-hydroxypyridine | C₅H₄BrNO | 174.00 | 13466-38-1 | Solid |

| 3-Chloro-N,N-dimethylpropan-1-amine | C₅H₁₂ClN | 121.61 | 109-54-6 | Liquid |

| This compound | C₁₀H₁₅BrN₂O | 259.15 | 1248399-37-2 | Oil (predicted) |

Experimental Protocol

This protocol is for the synthesis of this compound on a laboratory scale.

Materials and Reagents:

-

5-Bromo-2-hydroxypyridine (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (1.1 eq)

-

Sodium hydroxide (NaOH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Flash chromatography setup (silica gel)

Procedure:

-

Preparation of 3-Chloro-N,N-dimethylpropan-1-amine (free base):

-

Dissolve 3-chloro-N,N-dimethylpropan-1-amine hydrochloride in water.

-

Cool the solution in an ice bath and add a concentrated solution of sodium hydroxide dropwise with stirring until the pH is strongly basic (pH > 12).

-

Extract the aqueous layer with diethyl ether or dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield the free amine as an oil. Use immediately in the next step.

-

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-hydroxypyridine (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material.

-

Cool the solution to 0 °C using an ice bath.

-

-

Deprotonation:

-

Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution at 0 °C.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Hydrogen gas evolution will be observed.

-

-

Alkylation:

-

Add the freshly prepared 3-chloro-N,N-dimethylpropan-1-amine (1.1 eq) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and add more water and ethyl acetate.

-

Separate the layers. Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with water (2x) and then with brine (1x).

-

Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Use a gradient elution system, starting with pure hexanes and gradually increasing the polarity with ethyl acetate. The product is expected to elute with a mixture of hexanes and ethyl acetate containing a small percentage of triethylamine to prevent streaking.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as an oil.

-

Table 2: Summary of Reaction Parameters

| Parameter | Value |

| Base | Sodium Hydride (NaH) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 80 °C |

| Reaction Time | 12-16 hours |

| Purification Method | Flash Column Chromatography (Silica Gel) |

| Expected Yield | 60-80% (Estimated based on similar reactions) |

Predicted Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR (400 MHz, CDCl₃) δ (ppm):

-

8.15 (d, J = 2.4 Hz, 1H, H-6 on pyridine ring)

-

7.60 (dd, J = 8.8, 2.4 Hz, 1H, H-4 on pyridine ring)

-

6.65 (d, J = 8.8 Hz, 1H, H-3 on pyridine ring)

-

4.35 (t, J = 6.4 Hz, 2H, -O-CH₂-)

-

2.50 (t, J = 7.2 Hz, 2H, -CH₂-N-)

-

2.25 (s, 6H, -N(CH₃)₂)

-

1.95 (quint, J = 6.8 Hz, 2H, -CH₂-CH₂-CH₂-)

-

-

13C NMR (100 MHz, CDCl₃) δ (ppm):

-

163.5 (C-2 on pyridine ring)

-

148.0 (C-6 on pyridine ring)

-

141.0 (C-4 on pyridine ring)

-

112.0 (C-3 on pyridine ring)

-

108.0 (C-5 on pyridine ring)

-

65.0 (-O-CH₂-)

-

56.0 (-CH₂-N-)

-

45.5 (-N(CH₃)₂)

-

27.0 (-CH₂-CH₂-CH₂-)

-

Mass Spectrometry (MS)

-

Method: Electron Ionization (EI)

-

Predicted (M)+: m/z 258 and 260 (due to bromine isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio)

-

Predicted Fragmentation Pattern:

-

The primary fragmentation is expected to be the alpha-cleavage of the C-C bond adjacent to the nitrogen atom of the dimethylamino group, resulting in a stable iminium ion.

-

m/z 58: [CH₂=N(CH₃)₂]⁺ (base peak)

-

m/z 200/202: [M - C₃H₇N]⁺

-

m/z 173/175: [M - C₄H₁₀N]⁺

-

Experimental Workflow

Caption: A streamlined workflow for the synthesis and purification.

Safety Precautions

-

Handle sodium hydride with extreme care. It is a flammable solid and reacts violently with water to produce flammable hydrogen gas. All manipulations should be performed under an inert atmosphere in a fume hood.

-

3-Chloro-N,N-dimethylpropan-1-amine is corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. Use in a well-ventilated fume hood.

-

Standard laboratory safety practices should be followed at all times.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described Williamson ether synthesis is a reliable method that can be readily implemented in a standard organic chemistry laboratory. The provided quantitative data, step-by-step procedure, and predicted characterization data will be valuable for researchers in the fields of medicinal chemistry and drug development.

experimental applications of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine

Introduction

3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine, also known as DSP-1053, is a novel benzylpiperidine derivative with promising therapeutic potential as a fast-acting antidepressant.[1][2] This compound exhibits a dual mechanism of action, functioning as a potent serotonin transporter (SERT) inhibitor and a partial agonist of the 5-HT1A receptor.[3][4] This dual activity is believed to contribute to its rapid therapeutic onset and reduced side effect profile compared to conventional serotonin reuptake inhibitors.[3] This document outlines the key experimental applications of DSP-1053, presenting quantitative data, detailed protocols for seminal experiments, and visual diagrams of its signaling pathway and experimental workflows.

In Vitro Pharmacological Profile

DSP-1053 has been characterized through a series of in vitro assays to determine its binding affinity, potency, and selectivity.

Data Presentation: In Vitro Activity of DSP-1053

| Target | Species | Assay Type | Parameter | Value | Reference |

| Serotonin Transporter (SERT) | Human | Radioligand Binding ([³H]citalopram) | Kᵢ | 1.02 ± 0.06 nM | [3][4] |

| Serotonin Transporter (SERT) | Rat | Radioligand Binding ([³H]citalopram) | Kᵢ | 0.489 ± 0.039 nmol/L | [4] |

| Serotonin Transporter (SERT) | Human | [³H]5-HT Uptake | IC₅₀ | 2.74 ± 0.41 nmol/L | [3][4] |

| 5-HT₁ₐ Receptor | Human | Radioligand Binding | Kᵢ | 5.05 ± 1.07 nmol/L | [3][4] |

| 5-HT₁ₐ Receptor | - | Functional Assay | Intrinsic Activity | 70.0 ± 6.3% | [3][4] |

| Histamine H₁ Receptor | - | Radioligand Binding | Kᵢ | 7.46 ± 1.37 nmol/L | [4] |

Kᵢ: Inhibitory constant; IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocol: SERT Binding Assay

Objective: To determine the binding affinity of DSP-1053 for the human serotonin transporter.

Materials:

-

[³H]citalopram (radioligand)

-

Membrane preparations from Chinese hamster ovary (CHO) cells expressing human SERT

-

DSP-1053

-

Assay buffer (e.g., Tris-HCl)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of DSP-1053.

-

In a 96-well plate, combine the cell membrane preparation, [³H]citalopram, and either buffer (for total binding), a saturating concentration of a known SERT inhibitor (for non-specific binding), or a dilution of DSP-1053.

-

Incubate the plate at a specified temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the Kᵢ value for DSP-1053 by analyzing the competition binding data using appropriate software (e.g., Prism).

In Vivo Preclinical Efficacy

The antidepressant-like effects of DSP-1053 have been evaluated in established animal models of depression.

Data Presentation: In Vivo Antidepressant-like Activity of DSP-1053

| Model | Species | Treatment | Dosage | Key Finding | Reference |

| Forced Swimming Test | Rat | 2-week administration | 1 mg/kg | Significant reduction in immobility time | [3] |

| Olfactory Bulbectomy | Rat | 1 and 2-week administration | Not specified | Reduction in emotional scores and open-field activity | [3] |

| Microdialysis | Rat | Single administration | 3 and 10 mg/kg | Dose-dependent increase in extracellular 5-HT levels | [3][4] |

Experimental Protocol: Rat Forced Swimming Test

Objective: To assess the antidepressant-like activity of DSP-1053 by measuring the immobility time of rats in a stressful swimming environment.

Materials:

-

Male rats (e.g., Wistar)

-

DSP-1053

-